molecular formula C9H13ClFNO B2902307 3-(4-Aminophenyl)-2-fluoropropan-1-ol;hydrochloride CAS No. 2470438-86-7

3-(4-Aminophenyl)-2-fluoropropan-1-ol;hydrochloride

Cat. No. B2902307
CAS RN: 2470438-86-7
M. Wt: 205.66
InChI Key: MUMBWRBMZADACG-UHFFFAOYSA-N
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Description

The compound “3-(4-Aminophenyl)-2-fluoropropan-1-ol;hydrochloride” is a complex organic molecule. It likely contains an amino group (-NH2) attached to a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a fluorine atom, and a hydroxyl group (-OH), all attached to a 3-carbon backbone .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic chemistry reactions, such as nucleophilic substitution, electrophilic aromatic substitution, or amide coupling .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Density Functional Theory (DFT) could be used to predict the molecular structure and properties .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents present. For example, the amino group might participate in reactions with carboxylic acids to form amides, or the hydroxyl group might react with carboxylic acids to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectroscopic properties .

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-2-fluoropropan-1-ol; hydrochloride involves its ability to bind to and activate the beta-adrenergic receptors in the body. This activation leads to a number of downstream effects, including increased heart rate, bronchodilation, and increased glucose uptake in skeletal muscle. These effects are mediated through the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Aminophenyl)-2-fluoropropan-1-ol; hydrochloride are diverse and depend on the specific tissue or organ being studied. In the cardiovascular system, this compound has been shown to increase heart rate and contractility, while also dilating blood vessels in the skeletal muscle. In the respiratory system, it has been shown to relax smooth muscle in the airways, leading to bronchodilation. In skeletal muscle, it has been shown to increase glucose uptake and enhance exercise performance.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Aminophenyl)-2-fluoropropan-1-ol; hydrochloride in lab experiments is its ability to selectively activate the beta-adrenergic receptors, allowing for the study of specific physiological processes. Additionally, this compound has a relatively long half-life, allowing for sustained activation of the receptors. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research involving 3-(4-Aminophenyl)-2-fluoropropan-1-ol; hydrochloride. One area of interest is the development of more selective beta-adrenergic agonists that can target specific subtypes of the beta-adrenergic receptors. Another area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of conditions such as heart failure and COPD. Finally, there is potential for the use of this compound in the development of new exercise performance-enhancing drugs.

Synthesis Methods

The synthesis of 3-(4-Aminophenyl)-2-fluoropropan-1-ol; hydrochloride involves a multi-step process that begins with the reaction of 4-nitrophenylacetic acid with thionyl chloride to form 4-nitrophenylacetyl chloride. This compound is then reacted with 2-fluoropropan-1-ol to form the corresponding ester. The ester is then reduced with sodium borohydride to yield the desired compound, which is subsequently converted to the hydrochloride salt.

Scientific Research Applications

3-(4-Aminophenyl)-2-fluoropropan-1-ol; hydrochloride has a wide range of applications in scientific research. It is commonly used as a tool for studying the beta-adrenergic receptors, which play a critical role in a number of physiological processes, including cardiovascular function, metabolism, and immune function. This compound has also been shown to have potential therapeutic applications in the treatment of conditions such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure.

Safety and Hazards

As with any chemical compound, handling “3-(4-Aminophenyl)-2-fluoropropan-1-ol;hydrochloride” would require appropriate safety precautions. This might include wearing personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

3-(4-aminophenyl)-2-fluoropropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c10-8(6-12)5-7-1-3-9(11)4-2-7;/h1-4,8,12H,5-6,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMBWRBMZADACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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